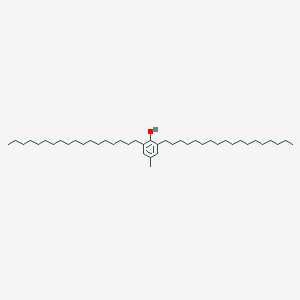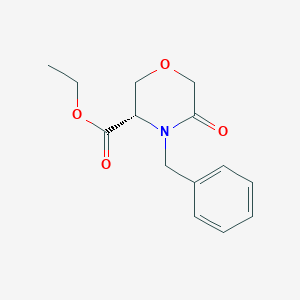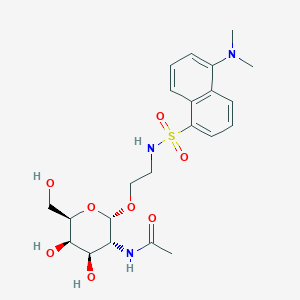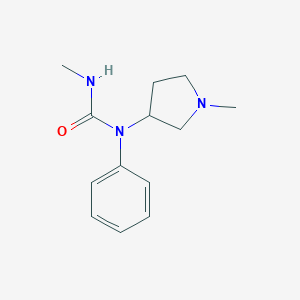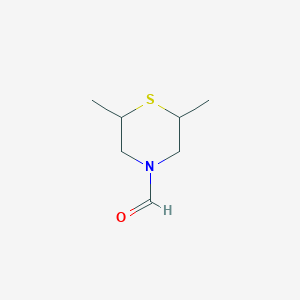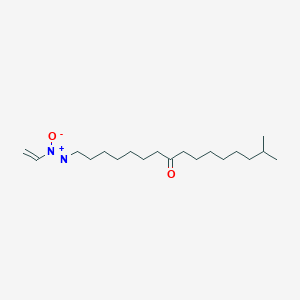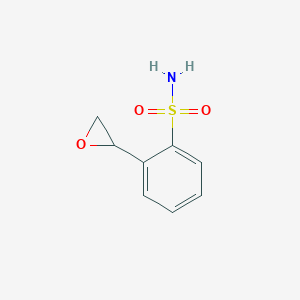
2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid, also known as CDA, is a small molecule that has recently gained attention in the scientific community due to its potential applications in biochemical research. CDA is a highly versatile molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further study. In
Wirkmechanismus
The mechanism of action of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways within cells. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition results in the disruption of DNA synthesis and the induction of cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to have a wide range of biochemical and physiological effects. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to inhibit the growth of bacteria, including both gram-positive and gram-negative species. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid in lab experiments is its versatility. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying various cellular processes. However, one of the limitations of using 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid is its potential toxicity. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to be toxic to some cell lines at high concentrations, and care must be taken to ensure that the concentration used in experiments is not toxic to the cells being studied.
Zukünftige Richtungen
There are many potential areas of future research involving 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid. One area of interest is the development of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid analogs with improved potency and selectivity. Another area of interest is the use of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid in combination with other drugs for cancer therapy, with the goal of improving efficacy and reducing toxicity. Additionally, the use of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid as a tool for studying various cellular processes, such as DNA synthesis and cell cycle regulation, is an area of ongoing research.
Synthesemethoden
The synthesis of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid involves the reaction of 2-methyl-1,3-dioxoisoindoline with cyanoacetic acid in the presence of a base catalyst. This reaction results in the formation of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid as a white solid with a yield of approximately 70%. The synthesis of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been optimized over the years, with various modifications to the reaction conditions resulting in higher yields and purities.
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This inhibition is thought to occur through the disruption of the cell cycle and the induction of apoptosis, or programmed cell death.
Eigenschaften
CAS-Nummer |
107731-86-2 |
|---|---|
Produktname |
2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid |
Molekularformel |
C11H6N2O4 |
Molekulargewicht |
230.18 g/mol |
IUPAC-Name |
2-cyano-2-(1,3-dioxoisoindol-2-yl)acetic acid |
InChI |
InChI=1S/C11H6N2O4/c12-5-8(11(16)17)13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,8H,(H,16,17) |
InChI-Schlüssel |
CSXRISGYBVCIGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C#N)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C#N)C(=O)O |
Synonyme |
2H-Isoindole-2-acetic acid, -alpha--cyano-1,3-dihydro-1,3-dioxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
